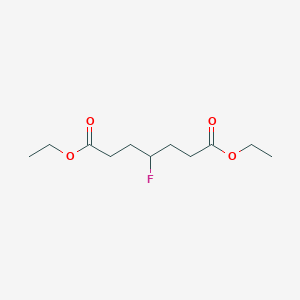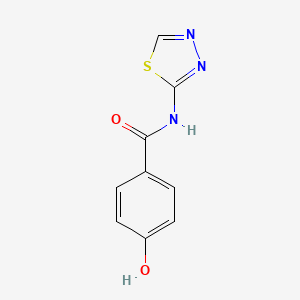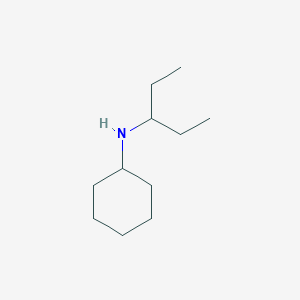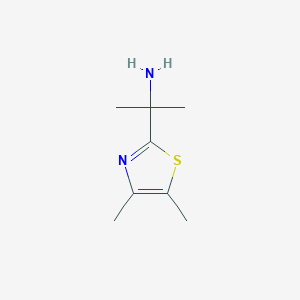
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine
描述
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine is a chemical compound characterized by the presence of a thiazole ring substituted with dimethyl groups and an amine group attached to a propan-2-yl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For instance, 2-bromoacetone can react with thiourea in the presence of a base to form 2-methylthiazole.
-
Dimethylation: : The thiazole ring is then subjected to dimethylation. This can be achieved using methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH) to introduce the dimethyl groups at the 4 and 5 positions of the thiazole ring.
-
Attachment of the Propan-2-yl Amine Group: : The final step involves the introduction of the propan-2-yl amine group. This can be done through a nucleophilic substitution reaction where the dimethylthiazole reacts with an appropriate amine precursor, such as 2-bromo-2-methylpropane, under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert any carbonyl groups to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Secondary or tertiary amines.
科学研究应用
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its potential activity on neurotransmitter pathways.
Biological Studies: The compound is utilized in studies involving enzyme inhibition and receptor binding assays.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
2-(Methylthiazol-2-yl)propan-2-amine: Lacks the additional methyl group, which may affect its binding affinity and biological activity.
2-(Ethylthiazol-2-yl)propan-2-amine: Contains an ethyl group instead of dimethyl, potentially altering its chemical reactivity and pharmacokinetic properties.
Uniqueness
2-(Dimethyl-1,3-thiazol-2-yl)propan-2-amine is unique due to its specific substitution pattern, which can influence its electronic properties and steric interactions, making it a valuable compound for targeted synthesis and research applications.
属性
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-5-6(2)11-7(10-5)8(3,4)9/h9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWRHDJXXOCCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


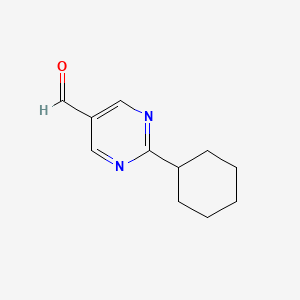

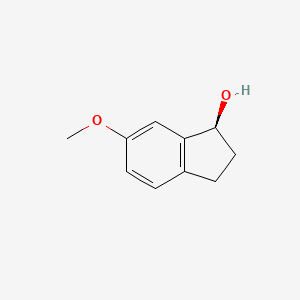
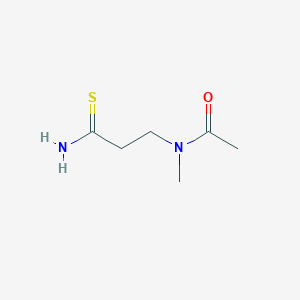
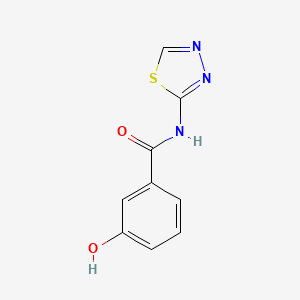
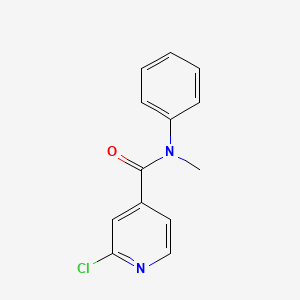
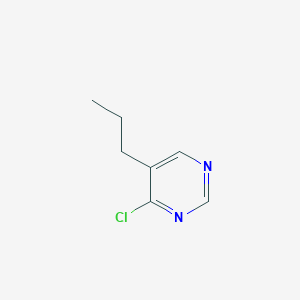
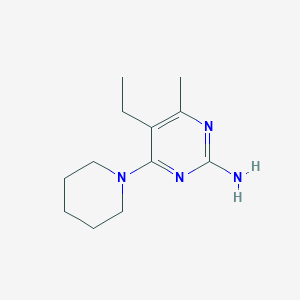
![2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B1416234.png)

